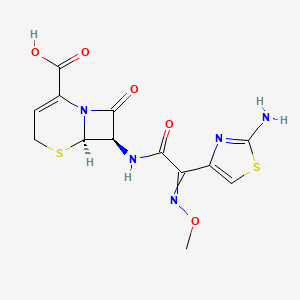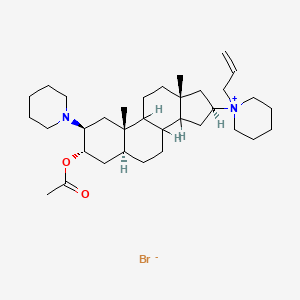
4-Methylpropranolol
Descripción general
Descripción
4-Methylpropranolol is an organic compound that belongs to the class of naphthalenes . It is a derivative of Propranolol, a medication of the beta-blocker class . It is used to treat high blood pressure, irregular heart rate, thyrotoxicosis, capillary hemangiomas, performance anxiety, and essential tremors .
Synthesis Analysis
Propranolol, from which 4-Methylpropranolol is derived, can be synthesized using different methods . A common approach involves the ring opening of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine . Another method involves the synthesis of propranolol from 1-naphthol and isopropylamine under mild and less toxic conditions .Molecular Structure Analysis
The molecular structure of 4-Methylpropranolol can be analyzed using various techniques such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics .Chemical Reactions Analysis
Novel propranolol derivatives were designed by reactions of propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 4-Methylpropranolol can be analyzed based on its molecular structure. Factors such as hydrophobicity, ionization, and hydrogen bond donors play a significant role in determining the compound’s properties .Aplicaciones Científicas De Investigación
4-Methylpropranolol, identified as a specific β-adrenergic receptor blocking agent, has been studied for its determination in biological fluids like cerebrospinal fluid, serum, and urine. A procedure utilizing nonprotected fluid room-temperature phosphorescence was developed for this purpose. This technique enables the determination of analytes in complex matrices without the need for a prior separation process, making it a direct and simple procedure (Pulgarín, Molina, & Pardo, 2002).
In another study, 4-Methylpropranolol was used as an internal standard in a rapid Gas-Liquid Chromatography (GLC) method for measuring plasma propranolol levels. The use of 4-Methylpropranolol in this context highlights its importance in analytical methods for drug quantification and pharmacokinetic studies (Kates & Jones, 1977).
A stereoselective high-performance liquid chromatography (HPLC) method was developed to quantify the enantiomers of propranolol and 4-hydroxypropranolol in human plasma. Here, 4-Methylpropranolol served as an internal standard, indicating its utility in chiral analytical methods (Wu et al., 1997).
The compound has also been used in research to develop microassays for determining propranolol enantiomers and their conjugates in human plasma and urine. This demonstrates its role in enhancing the accuracy and reliability of pharmacokinetic studies (Pham-Huy et al., 1994).
Additionally, 4-Methylpropranolol was involved in studies related to the biosynthesis of unusual amino acids in cyanobacteria, specifically in the cloning of genes and biochemical characterization of enzyme activities. This highlights its role in biochemical and genetic research (Luesch et al., 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-methylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-12(2)18-10-14(19)11-20-17-9-8-13(3)15-6-4-5-7-16(15)17/h4-9,12,14,18-19H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIIAIIRDKMVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)OCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942093 | |
| Record name | 1-[(4-Methylnaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpropranolol | |
CAS RN |
2007-69-4 | |
| Record name | 4-Methylpropranolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Methylnaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B1202829.png)



![2-Nitro-7-methoxynaphtho[2,1-b]furan](/img/structure/B1202833.png)



![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(thiophene-2-carbonyl)phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B1202843.png)




![4-[2-(4-Fluorophenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B1202852.png)